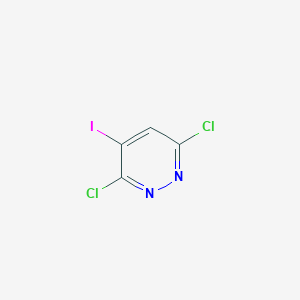

3,6-Dichloro-4-iodopyridazine

描述

Significance of Halogenated Heterocycles in Organic Synthesis

Halogenated heterocyclic compounds, which feature one or more halogen atoms (fluorine, chlorine, bromine, or iodine) attached to a heterocyclic ring, are of paramount importance in organic synthesis. jeyamscientific.insigmaaldrich.com Their significance stems from their role as versatile intermediates for creating more complex organic molecules. jeyamscientific.insigmaaldrich.com The presence of halogen atoms provides reactive handles that can be selectively modified through various chemical reactions, enabling the construction of diverse molecular architectures. jeyamscientific.inmdpi.compreprints.org

Due to their high electrophilicity and good leaving group properties, halogens are pivotal in the activation and structural derivatization of organic compounds. mdpi.compreprints.org Synthetic chemists have increasingly focused on halogen-induced cyclizations, where electrophilic halogen atoms activate unsaturated parts of a molecule, leading to the formation of highly functionalized carbocycles and heterocycles. mdpi.compreprints.orgnih.gov These halogenated building blocks are utilized in a wide array of synthetic protocols, including lithiation and palladium-catalyzed cross-coupling reactions. jeyamscientific.insigmaaldrich.com

The utility of halogenated heterocycles is evident in their widespread application in medicinal chemistry and agrochemicals. jeyamscientific.insigmaaldrich.comresearchgate.net Many synthetic heterocycles exhibit pharmacological activity and are extensively researched by medicinal chemists. jeyamscientific.insigmaaldrich.com Nitrogen-containing heteroaromatic rings, in particular, are considered a vital part of the bioactive compound space. researchgate.net

Historical Context of Pyridazine (B1198779) Synthesis and Functionalization

The parent heterocycle, pyridazine, was first prepared by Emil Fischer during his investigations into the Fischer indole (B1671886) synthesis, involving the condensation of phenylhydrazine (B124118) and levulinic acid. wikipedia.org A more effective route to this compound begins with maleic hydrazide. wikipedia.org Historically, the synthesis of pyridazines often involves the condensation of 1,4-diketones or 4-ketoacids with hydrazines. wikipedia.org Despite being a fundamental diazine, pyridazine and its selective functionalization have been considered challenging compared to other N-heterocycles like pyrimidines and pyrazines. uni-muenchen.de

The functionalization of the pyridazine scaffold has traditionally been achieved through cyclocondensation or cycloaddition reactions. uni-muenchen.de However, the development of new synthetic methods has been crucial for advancing pyridazine chemistry. uni-muenchen.de Significant progress has been made in the regioselective functionalization of pyridazines. For instance, methods for regioselective zincation have been developed using bimetallic bases, allowing for the introduction of various electrophiles at specific positions on the pyridazine ring. researchgate.net

Inverse electron-demand Diels-Alder (IEDDA) reactions of tetrazines have also emerged as a powerful strategy for synthesizing functionalized pyridazines. organic-chemistry.orgrsc.org This approach allows for the regioselective construction of the pyridazine core from readily available starting materials. organic-chemistry.orgrsc.org Furthermore, radical-mediated C-H functionalization has provided an efficient pathway to access novel pyridazine derivatives, highlighting the ongoing efforts to develop robust and selective methods for modifying this important heterocyclic system. acs.org

Structural Precursors and Related Halogenated Pyridazine Systems

The synthesis of complex halogenated pyridazines like 3,6-Dichloro-4-iodopyridazine relies on the availability of simpler, yet strategically functionalized, precursors. A key starting material in this context is 3,6-dichloropyridazine (B152260) . This compound is commonly synthesized from maleic hydrazide by reaction with a chlorinating agent like phosphorus oxychloride or phosphorus pentachloride. google.com

3,6-Dichloropyridazine itself serves as a versatile platform for further functionalization. The two chlorine atoms can be substituted sequentially or simultaneously, and the C-H bonds at positions 4 and 5 are available for modification. For example, it can undergo radical-mediated C-H functionalization to introduce alkyl or alkoxy groups at the 4-position. acs.org A specific example is the synthesis of 3,6-dichloro-4-isopropylpyridazine (B2964682) from 3,6-dichloropyridazine and isobutyric acid. prepchem.comnih.gov

The synthesis of this compound would logically start from a precursor like 3,6-dichloropyridazine. The introduction of the iodine atom at the 4-position can be achieved through methods like iodination of a metallated intermediate or via a Sandmeyer-type reaction from a corresponding amino precursor, 4-amino-3,6-dichloropyridazine. A similar strategy has been described for the synthesis of 2,6-dichloro-4-iodopyridine, where 2,6-dichloro-4-aminopyridine is converted to the iodo derivative via diazotization and reaction with potassium iodide. acs.org

Other related halogenated pyridazine systems serve as important building blocks in their own right. For example, 3-chloro-6-iodopyridazine is another dihalogenated pyridazine that offers distinct reactivity patterns for synthetic diversification. chemsrc.com The selective synthesis of these varied halogenated pyridazines is crucial as it allows chemists to fine-tune the electronic and steric properties of the resulting molecules for specific applications.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 130825-13-7 | chemicalbook.comchemicalbook.comsynblock.com |

| Molecular Formula | C₄HCl₂IN₂ | synblock.comchemsynthesis.com |

| Molecular Weight | 274.87 g/mol | synblock.com |

| Purity | ≥98% | chemicalbook.comsynblock.com |

Table 2: Related Halogenated Pyridazine Precursors

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Use |

| 3,6-Dichloropyridazine | 141-30-0 | C₄H₂Cl₂N₂ | 148.98 | Precursor for functionalized pyridazines acs.orggoogle.comprepchem.comchemsrc.com |

| 3-Chloro-6-iodopyridazine | 135034-10-5 | C₄H₂ClIN₂ | 240.43 | Synthetic intermediate chemsrc.com |

| 3,6-dichloro-4-isopropylpyridazine | 107228-51-3 | C₇H₈Cl₂N₂ | 191.05 | Derivative of 3,6-dichloropyridazine prepchem.comnih.gov |

| 2,6-dichloro-4-iodopyridine | 98027-84-0 | C₅H₂Cl₂IN | 273.88 | Analogous pyridine-based building block acs.orgnih.govnih.gov |

Structure

3D Structure

属性

IUPAC Name |

3,6-dichloro-4-iodopyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HCl2IN2/c5-3-1-2(7)4(6)9-8-3/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOZGQZSLDJZZMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN=C1Cl)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HCl2IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3,6 Dichloro 4 Iodopyridazine

Direct Halogenation Approaches to Pyridazine (B1198779) Scaffolds

Direct C-H halogenation of pyridazine and related electron-deficient heterocycles presents a significant synthetic challenge. The pyridazine ring is inherently π-deficient, which deactivates it towards electrophilic aromatic substitution (EAS) reactions, the most common pathway for halogenation. Such reactions, if they proceed, often require harsh conditions, including high temperatures and the use of strong Lewis or Brønsted acids, which can lead to limited substrate scope and mixtures of regioisomers. nih.gov

For a molecule like 3,6-dichloro-4-iodopyridazine, a multi-step direct halogenation approach starting from the parent pyridazine ring is generally considered inefficient and synthetically impractical due to these challenges. The introduction of the first two chlorine atoms would further deactivate the ring, making the subsequent iodination even more difficult to achieve with control and in good yield. Alternative strategies that build the molecule from functionalized precursors are therefore preferred.

Precursor-Based Synthesis of this compound

A more viable and controlled approach to synthesizing this compound involves the use of a pre-functionalized pyridazine precursor, most notably 3,6-dichloropyridazine (B152260). This commercially available starting material can be synthesized efficiently on a large scale and offers activated positions for further substitution.

Approaches from 3,6-Dichloropyridazine and Iodinating Reagents

The direct functionalization of the C-H bond at the 4-position of 3,6-dichloropyridazine has been demonstrated for alkyl groups, suggesting that direct iodination is a feasible strategy. Research has shown that the reaction of 3,6-dichloropyridazine with carboxylic acids in the presence of a silver nitrate (B79036) (AgNO₃) catalyst and a radical initiator like ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) can successfully introduce alkyl substituents at the C4 position with high yields. guidechem.comprepchem.com

This methodology can be adapted for iodination. A plausible synthetic route would involve treating 3,6-dichloropyridazine with an iodine source, such as molecular iodine (I₂) or N-iodosuccinimide (NIS), under similar silver-catalyzed radical conditions. The proposed reaction would proceed via the formation of an electrophilic iodine species or an iodine radical, which would then attack the electron-rich 4-position of the dichloropyridazine ring.

Table 1: Analogous C4-Alkylation of 3,6-Dichloropyridazine

| Starting Material | Reagents | Temperature (°C) | Yield (%) | Reference |

| 3,6-Dichloropyridazine | Isobutyric acid, AgNO₃, (NH₄)₂S₂O₈, TFA, H₂O | 70 | 96 | guidechem.com |

| 3,6-Dichloropyridazine | Isobutyric acid, AgNO₃, (NH₄)₂S₂O₈, H₂SO₄, H₂O | 60-75 | - | prepchem.com |

| 3,6-Dichloropyridazine | Pivalic Acid, AgNO₃, (NH₄)₂S₂O₈, TFA, H₂O | 70 | 56.5 |

Functional Group Interconversion Strategies

Functional group interconversion (FGI) provides a powerful and reliable alternative for introducing an iodine atom onto the pyridazine ring. A classic FGI approach is the Sandmeyer reaction, which converts an aromatic amino group into a halide via a diazonium salt intermediate. wikipedia.orgbyjus.comlscollege.ac.in

This strategy would begin with a 4-amino-3,6-dichloropyridazine precursor. The synthesis of this precursor could be achieved through various methods, including the reaction of a suitably substituted pyridazine with an aminating agent. The amino group can then be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). Subsequent treatment of the diazonium salt with a source of iodide, such as potassium iodide (KI) or a copper(I) iodide solution, would yield the final this compound product. organic-chemistry.org This method is particularly advantageous as it often proceeds under mild conditions and provides excellent regiochemical control, as the position of the iodine is predetermined by the position of the amino group precursor.

Regiocontrol in Pyridazine Synthesis

Achieving the desired substitution pattern is a critical aspect of synthesizing complex molecules like this compound. Regiocontrol can be exerted at two key stages: during the initial construction of the pyridazine ring or during the subsequent functionalization of a pyridazine scaffold.

Modern synthetic methods, such as inverse-electron-demand Diels-Alder (IEDDA) reactions between tetrazines and alkynes, offer a high degree of control over the placement of substituents during the formation of the pyridazine core. rsc.orgorganic-chemistry.orgelsevierpure.com By choosing appropriately substituted starting materials, it is possible to construct a pyridazine ring with a functional group handle already in place at the 4-position, which can then be converted to an iodo group.

When starting with 3,6-dichloropyridazine, the existing chloro substituents influence the regioselectivity of further reactions. The chlorine atoms are electron-withdrawing, and their positions at C3 and C6 direct electrophilic or radical attack to the C4 and C5 positions. The successful and high-yielding synthesis of 4-alkylated derivatives demonstrates the strong directing effect towards the C4 position, providing a reliable basis for regioselective iodination. guidechem.com

Scalable Synthetic Protocols and Process Optimization

The utility of this compound as a synthetic intermediate necessitates the development of scalable and efficient protocols for its precursors. The key starting material, 3,6-dichloropyridazine, can be produced on an industrial scale from inexpensive commodity chemicals.

One common large-scale synthesis starts with maleic anhydride, which is reacted with hydrazine (B178648) hydrate (B1144303) to form 3,6-dihydroxypyridazine (the tautomer of pyridazine-3,6-dione). google.com This intermediate is then chlorinated using a variety of reagents, such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅), to yield 3,6-dichloropyridazine. google.comgoogle.com Process optimization focuses on improving yields, minimizing waste, and using safer reagents. For example, recent patents have described the use of N-chlorosuccinimide (NCS) as a chlorinating agent, which offers a safer and more environmentally friendly alternative to traditional phosphorus-based reagents. google.com

Table 2: Selected Scalable Syntheses of 3,6-Dichloropyridazine

| Precursor | Chlorinating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| 3,6-Dihydroxypyridazine | Phosphorus Pentachloride (PCl₅) | Neat | 125 | 82 | google.com |

| 3,6-Dihydroxypyridazine | Phosphorus Oxychloride (POCl₃) | Chloroform | 65 | 86 | google.com |

| 3,6-Dihydroxypyridazine | N-Chlorosuccinimide (NCS) | Ethanol | 45-55 | 89.8 | google.com |

Reactivity and Transformation Pathways of 3,6 Dichloro 4 Iodopyridazine

Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution (SEAr) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. Aromatic systems, such as benzene, readily undergo these reactions due to their electron-rich π-systems. However, the pyridazine (B1198779) ring in 3,6-dichloro-4-iodopyridazine is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency significantly deactivates the ring towards electrophilic attack.

Furthermore, the three halogen substituents (two chloro and one iodo) are electron-withdrawing through their inductive effects, further deactivating the aromatic system. Consequently, this compound is generally unreactive towards common electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation under standard conditions. For these reactions to proceed, harsh conditions and highly activating reagents would be necessary, which are often not practical and can lead to decomposition of the starting material.

Nucleophilic Aromatic Substitution (SNAr) Reactions

In contrast to its inertness towards electrophiles, the electron-deficient nature of the this compound ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group.

Regioselective Displacement of Halogen Atoms

The regioselectivity of SNAr reactions on this compound is governed by two main factors: the electronic activation of the carbon atoms attached to the halogens and the relative leaving group ability of the halogens themselves.

The two nitrogen atoms in the pyridazine ring strongly withdraw electron density, particularly from the α-positions (C3 and C6) and the γ-position (C5, although unsubstituted in this case). This makes the carbon atoms at positions 3 and 6, which are bonded to chlorine atoms, highly electrophilic and thus prone to nucleophilic attack. The carbon at position 4, bonded to iodine, is also activated, but to a lesser extent than the α-positions.

In terms of leaving group ability in SNAr reactions, the general trend is F > Cl ≈ Br > I. However, the rate of reaction is also dependent on the stability of the intermediate Meisenheimer complex. The formation of this complex is often the rate-determining step. For polyhalogenated heterocycles, the position of the halogen and the nature of the nucleophile play a crucial role in determining which halogen is displaced.

In many cases involving mixed halohaloarenes, the more electronegative halogen activates the ring for substitution but the less electronegative, more polarizable halogen acts as the better leaving group. However, in electron-deficient systems like pyridazines, the chlorine atoms at the activated C3 and C6 positions are typically displaced in preference to the iodine at the C4 position, especially with hard nucleophiles. The exact outcome can be influenced by reaction conditions and the nature of the incoming nucleophile.

Illustrative Regioselective Nucleophilic Aromatic Substitution

| Nucleophile | Typical Reaction Conditions | Predicted Major Product | Rationale |

|---|---|---|---|

| Sodium methoxide (B1231860) (NaOMe) | Methanol, reflux | 3-Chloro-6-methoxy-4-iodopyridazine | Attack at the most electron-deficient C6 (or C3) position. |

| Ammonia (NH₃) | Ethanol, sealed tube, heat | 6-Amino-3-chloro-4-iodopyridazine | Preferential substitution at the activated C6 (or C3) position. |

| Sodium hydrosulfide (B80085) (NaSH) | DMF, room temperature | 6-Chloro-4-iodo-pyridazine-3-thiol | Displacement of one of the chlorine atoms. |

Influence of Substituents on SNAr Reactivity

The existing chloro and iodo substituents on the pyridazine ring are crucial for its reactivity in SNAr reactions. All three halogens are electron-withdrawing groups, which activate the ring towards nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate.

If one of the chlorine atoms is substituted by a nucleophile, the electronic nature of the newly introduced group will influence the reactivity of the remaining halogens. An electron-donating group will deactivate the ring towards further nucleophilic substitution, making subsequent reactions more difficult. Conversely, an electron-withdrawing group will further activate the ring, facilitating a second substitution.

For instance, the introduction of an amino group (an electron-donating group) at the C6 position would make the displacement of the remaining chlorine at C3 and the iodine at C4 more challenging. In contrast, if a nitro group (a strong electron-withdrawing group) were present, it would enhance the reactivity towards further nucleophilic attack.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For this compound, the differential reactivity of the C-I and C-Cl bonds is key to achieving selective functionalization. The general order of reactivity for aryl halides in these reactions is I > Br > OTf > Cl. This selectivity allows for the preferential reaction at the C4-iodine position while leaving the C3 and C6-chlorine positions intact for subsequent transformations.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling reaction involves the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. Due to the higher reactivity of the C-I bond, this compound can be selectively coupled with various aryl- or vinylboronic acids at the C4 position. nih.gov

Illustrative Suzuki-Miyaura Coupling Reactions

| Boronic Acid/Ester | Catalyst | Base | Solvent | Predicted Product |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 3,6-Dichloro-4-phenylpyridazine |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | 1,4-Dioxane (B91453) | 3,6-Dichloro-4-(4-methoxyphenyl)pyridazine |

| Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 3,6-Dichloro-4-(thiophen-2-yl)pyridazine |

Sonogashira Coupling for Alkyne Introduction

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. Similar to the Suzuki-Miyaura coupling, the reaction with this compound is expected to occur selectively at the C4-iodine position. This provides a direct route to 4-alkynyl-3,6-dichloropyridazines, which are versatile intermediates for further synthetic manipulations.

Illustrative Sonogashira Coupling Reactions

| Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Predicted Product |

|---|---|---|---|---|---|

| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Triethylamine (TEA) | THF | 3,6-Dichloro-4-(phenylethynyl)pyridazine |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine (DIPA) | Toluene | 3,6-Dichloro-4-((trimethylsilyl)ethynyl)pyridazine |

| 1-Hexyne | Pd(OAc)₂ / XPhos | CuI | Cs₂CO₃ | DMF | 4-(Hex-1-yn-1-yl)-3,6-dichloropyridazine |

Heck Reactions and Other C-C Cross-Couplings

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. For this compound, the reaction is expected to occur selectively at the C4 position due to the higher reactivity of the carbon-iodine bond compared to the carbon-chlorine bonds.

The Heck reaction , which couples aryl or vinyl halides with alkenes, provides a method to introduce alkenyl substituents. wikipedia.orgorganic-chemistry.org In the context of this compound, the reaction with an alkene in the presence of a palladium catalyst and a base would selectively form a 4-alkenyl-3,6-dichloropyridazine. The catalytic cycle involves the oxidative addition of the C-I bond to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination. nih.govlibretexts.org

The Suzuki-Miyaura coupling is a widely used reaction that couples organoboron compounds with organohalides. wikipedia.org This reaction is known for its mild conditions and tolerance of a wide range of functional groups. researchgate.net For this compound, a Suzuki coupling with an aryl or vinyl boronic acid would selectively yield the corresponding 4-aryl- or 4-vinyl-3,6-dichloropyridazine. The greater reactivity of the C-I bond over C-Cl bonds in palladium-catalyzed cross-coupling reactions is a well-established principle that governs the site-selectivity of this transformation. rsc.org

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org When applied to this compound, this reaction would selectively introduce an alkynyl group at the C4 position. The reactivity of halides in Sonogashira coupling follows the order I > Br > OTf > Cl, ensuring that the reaction occurs at the iodo-substituted position. nrochemistry.comlibretexts.org

| Reaction Name | Coupling Partner | Expected Product with this compound | Catalyst System (Typical) |

| Heck Reaction | Alkene (e.g., Styrene) | 3,6-Dichloro-4-styrylpyridazine | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., NEt₃) |

| Suzuki Coupling | Boronic Acid (e.g., Phenylboronic acid) | 3,6-Dichloro-4-phenylpyridazine | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) |

| Sonogashira Coupling | Terminal Alkyne (e.g., Phenylacetylene) | 3,6-Dichloro-4-(phenylethynyl)pyridazine | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst (e.g., CuI), Base (e.g., NEt₃) |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds by reacting amines with aryl halides. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, largely replacing harsher traditional methods. wikipedia.org

For this compound, the Buchwald-Hartwig amination offers a direct route to introduce primary or secondary amines at the C4 position. The reaction's high selectivity for aryl iodides over chlorides ensures that the amination occurs exclusively at the C-I bond. The choice of palladium precatalyst, phosphine (B1218219) ligand, and base is crucial for achieving high yields and can be tailored to the specific amine coupling partner. rsc.orglibretexts.org This method allows for the synthesis of a diverse array of 4-amino-3,6-dichloropyridazine derivatives, which are valuable intermediates for pharmaceuticals and agrochemicals.

| Amine Substrate | Ligand (Typical) | Base (Typical) | Expected Product |

| Primary Amine (e.g., Aniline) | XPhos, RuPhos | NaOt-Bu, Cs₂CO₃ | N-(3,6-Dichloropyridazin-4-yl)aniline |

| Secondary Amine (e.g., Morpholine) | DavePhos, tBuXPhos | NaOt-Bu, LHMDS | 4-(3,6-Dichloropyridazin-4-yl)morpholine |

| Ammonia Equivalent (e.g., LHMDS) | JohnPhos, XPhos | LiHMDS | 3,6-Dichloropyridazin-4-amine |

Stille Coupling in Pyridazine Functionalization

The Stille reaction is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organotin compound (organostannane). wikipedia.org This reaction is particularly useful in complex molecule synthesis due to its tolerance of a wide variety of functional groups. uwindsor.ca

In the functionalization of this compound, the Stille coupling provides another efficient method for introducing alkyl, alkenyl, aryl, or alkynyl groups at the C4 position. The catalytic cycle involves oxidative addition of the C-I bond to the palladium(0) catalyst, followed by transmetalation with the organostannane reagent and subsequent reductive elimination to yield the final product. wikipedia.orglibretexts.org The high toxicity of organotin compounds is a significant drawback, but the reaction's reliability and broad scope maintain its importance in synthetic chemistry. organic-chemistry.org The chemoselectivity is dictated by the relative reactivity of the carbon-halogen bonds, ensuring that the coupling occurs at the C-I position.

| Organostannane Reagent | R Group | Expected Product |

| Tributyl(vinyl)tin | Vinyl | 3,6-Dichloro-4-vinylpyridazine |

| Tributyl(phenyl)tin | Phenyl | 3,6-Dichloro-4-phenylpyridazine |

| Tributyl(ethynyl)tin | Ethynyl | 3,6-Dichloro-4-ethynylpyridazine |

Lithiation and Metalation Strategies for Selective Functionalization

Directed ortho-metalation (DoM) and halogen-metal exchange are powerful strategies for the regioselective functionalization of aromatic and heteroaromatic rings. znaturforsch.com For this compound, halogen-metal exchange is the most probable pathway due to the presence of the highly reactive iodine atom.

Treatment of this compound with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures is expected to result in a rapid and selective iodine-lithium exchange. researchgate.net This process generates a potent nucleophilic intermediate, 4-lithio-3,6-dichloropyridazine. This lithiated species can then be trapped with a wide variety of electrophiles to introduce diverse functional groups at the C4 position. This two-step sequence provides a complementary approach to palladium-catalyzed cross-coupling reactions for the functionalization of the pyridazine core. The choice of base and reaction conditions can be critical to avoid side reactions, such as addition to the N=N bond or competing deprotonation. znaturforsch.com

| Electrophile | Reagent Example | Functional Group Introduced | Product |

| Carbonyl compound | Dimethylformamide (DMF) | Aldehyde (-CHO) | 3,6-Dichloropyridazine-4-carbaldehyde |

| Alkyl halide | Methyl iodide (CH₃I) | Methyl (-CH₃) | 3,6-Dichloro-4-methylpyridazine |

| Silyl halide | Trimethylsilyl chloride (TMSCl) | Trimethylsilyl (-Si(CH₃)₃) | 3,6-Dichloro-4-(trimethylsilyl)pyridazine |

| Disulfide | Dimethyl disulfide (CH₃SSCH₃) | Methylthio (-SCH₃) | 3,6-Dichloro-4-(methylthio)pyridazine |

Radical-Mediated Functionalization Reactions

Radical-mediated reactions offer unique pathways for the functionalization of heterocyclic compounds, often providing complementary reactivity to traditional ionic methods. mdpi.com While direct radical functionalization at the halogenated positions of this compound is less common, radical C-H functionalization of the parent 3,6-dichloropyridazine (B152260) scaffold has been reported. nih.govfigshare.com

A notable example is the radical-mediated C-H functionalization of 3,6-dichloropyridazine using primary alcohols, tert-butyl hydroperoxide (t-BuOOH), and titanium(III) chloride (TiCl₃) to introduce alkoxy groups. nih.govfigshare.com This transformation proceeds under mild, open-air conditions. Although this specific reaction occurs on the C-H bonds of 3,6-dichloropyridazine, it highlights the potential for radical-mediated processes in modifying the pyridazine ring. The presence of an iodo substituent at the C4 position in this compound would likely influence the reactivity and selectivity of such radical reactions, potentially leading to competitive reactions at the C-I bond or altered regioselectivity of C-H functionalization.

| Primary Alcohol | Reagent System | Product from 3,6-Dichloropyridazine |

| Methanol | t-BuOOH, TiCl₃ | 3,6-Dichloro-4-methoxypyridazine |

| Ethanol | t-BuOOH, TiCl₃ | 3,6-Dichloro-4-ethoxypyridazine |

| Propan-1-ol | t-BuOOH, TiCl₃ | 3,6-Dichloro-4-propoxypyridazine |

Derivatization Strategies and Scaffold Applications

Design Principles for Pyridazine-Based Scaffolds

The utility of 3,6-dichloro-4-iodopyridazine as a molecular scaffold is rooted in the chemoselective reactivity of its halogen substituents. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bonds in palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Negishi couplings. This allows for the selective introduction of a wide range of substituents at the C4 position while leaving the C3 and C6 chloro groups intact for subsequent modifications.

Conversely, the chlorine atoms at the C3 and C6 positions are more susceptible to nucleophilic aromatic substitution (SNAr) reactions. This orthogonal reactivity enables a programmed, stepwise approach to derivatization. A typical strategy involves:

Palladium-catalyzed cross-coupling at the C4-iodo position.

Nucleophilic substitution at one or both of the C3/C6-chloro positions.

This hierarchical reactivity allows chemists to control the introduction of different functional groups at specific positions, thereby generating a diverse library of trisubstituted pyridazines from a single starting material. The pyridazine (B1198779) ring itself serves as a key structural motif found in many biologically active compounds, making these scaffolds particularly relevant in medicinal chemistry. researchgate.netorganic-chemistry.org

Synthesis of Multifunctionalized Pyridazine Derivatives

The selective functionalization of this compound has been extensively utilized to synthesize a variety of multifunctional derivatives. Palladium-catalyzed reactions are the cornerstone of C4-position modifications. For instance, Sonogashira coupling with terminal alkynes proceeds selectively at the iodo position to yield 4-alkynyl-3,6-dichloropyridazines.

Following the initial C4-functionalization, the remaining chlorine atoms can be displaced by various nucleophiles. These include amines, alcohols, and thiols, leading to the formation of amino-, alkoxy-, or thio-substituted pyridazines. The reaction conditions can often be tuned to achieve either mono- or di-substitution at the C3 and C6 positions. For example, reacting a 4-substituted-3,6-dichloropyridazine with one equivalent of an amine at a moderate temperature may favor monosubstitution, while using excess amine and higher temperatures can lead to disubstitution.

A study demonstrated the synthesis of 3,6-disubstituted pyridazines as potential anticancer agents targeting cyclin-dependent kinase 2 (CDK2) nih.gov. This involved preparing key amide intermediates which then reacted with various amines in refluxing 1,4-dioxane (B91453) to furnish the target compounds nih.gov. Another research effort focused on designing JNK1 inhibitors by hybridizing the pyridazine ring with a 4-fluorophenyl group, known for high JNK1 inhibitory activity nih.gov.

Below is a data table summarizing representative transformations of this compound.

| Reaction Type | Position(s) | Reagents/Catalyst | Product Type | Yield (%) |

| Sonogashira Coupling | C4 | Terminal Alkyne, Pd catalyst, Cu(I) | 4-Alkynyl-3,6-dichloropyridazine | High |

| Suzuki Coupling | C4 | Arylboronic Acid, Pd catalyst | 4-Aryl-3,6-dichloropyridazine | Good to High |

| Nucleophilic Substitution | C3/C6 | Amine (e.g., Aniline) | 3-Amino-6-chloro-4-substituted-pyridazine | Variable |

| Nucleophilic Substitution | C3/C6 | Alcohol/Base | 3-Alkoxy-6-chloro-4-substituted-pyridazine | Variable |

This table is illustrative, and yields are dependent on specific substrates and conditions.

Heterocyclic Ring Annulation and Fused Pyridazine Systems

The functionalized derivatives of this compound are valuable precursors for constructing fused heterocyclic systems. By introducing appropriate functional groups onto the pyridazine core, intramolecular cyclization reactions can be triggered to form bicyclic and polycyclic structures.

For example, a 4-aryl-3,6-dichloropyridazine can be further functionalized at the C3 position with a nucleophile containing a reactive group. If an ortho-aminoaryl group is introduced at C4 via a Suzuki reaction, and a hydrazino group is subsequently installed at C3, an intramolecular cyclization can lead to the formation of a pyridazino[4,5-b]indole system.

Another strategy involves the Diels-Alder reaction. Pyridazine derivatives can act as either dienes or dienophiles depending on their substituents, allowing for the construction of fused ring systems. The inverse electron demand Diels-Alder (iEDDA) reaction is a powerful tool for synthesizing pyridazine-based compounds researchgate.net.

The synthesis of pyrido[3,4-c]pyridazines, a class of nitrogen-containing scaffolds with promise in medicinal chemistry, can be approached using functionalized pyridazine precursors mdpi.comresearchgate.net. One documented synthesis involved converting a 4,6-dichloropyridazine-3-carboxylate via regioselective nucleophilic substitution and subsequent cyclocondensation to form a dihydroxypyridopyridazine researchgate.net. This intermediate was then halogenated to create a trishalogenated pyridopyridazine, which served as a scaffold for further selective substitutions and arylations to produce inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) researchgate.net.

Stereoselective Synthesis of Chiral Pyridazine Derivatives

The introduction of chirality into pyridazine derivatives is an area of growing interest, as the stereochemistry of drug candidates can be critical to their biological activity. While direct asymmetric synthesis on the pyridazine ring is challenging, stereoselective synthesis is typically achieved by attaching chiral auxiliaries or substituents to the pyridazine scaffold.

Starting with this compound, a chiral amine or alcohol can be used as a nucleophile to displace one of the chlorine atoms. This reaction introduces a stereocenter into the molecule. The resulting diastereomers can then be separated by chromatography or crystallization.

Alternatively, a prochiral ketone attached to the pyridazine ring can undergo enantioselective reduction. For instance, a 4-acetyl-3,6-dichloropyridazine derivative could be reduced using a chiral reducing agent, such as a borane (B79455) in the presence of a chiral oxazaborolidine catalyst, to yield a chiral alcohol researchgate.net. The stereochemical outcome of such reactions is dependent on the catalyst and reaction conditions employed.

Recent advances have shown that chiral copper hydride (CuH) complexes can catalyze the C-C bond-forming dearomatization of pyridazines, providing a method for enantioselective 1,4-dearomatization researchgate.net. While not starting directly from the title compound, this demonstrates an emerging strategy for creating enantioenriched pyridazine cores that could be applicable in future synthetic designs.

Computational and Spectroscopic Characterization Techniques in Pyridazine Research

Quantum Chemical Calculations

Quantum chemical calculations have become indispensable tools for elucidating the electronic structure, reactivity, and spectroscopic properties of molecules. These methods provide insights that can be difficult to obtain through experimental means alone.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable computational technique for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the electron density surface. For 3,6-dichloro-4-iodopyridazine, the MEP analysis would likely show negative potential (red and yellow regions) around the nitrogen atoms of the pyridazine (B1198779) ring, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atom and, to a lesser extent, the halogen atoms, suggesting sites for nucleophilic interaction. The presence of a "sigma-hole," a region of positive electrostatic potential on the outermost portion of the halogen atom along the C-X bond axis, could also be identified, which is significant for understanding halogen bonding interactions.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and shape of these orbitals are critical in determining the nature of chemical reactions. For this compound, the HOMO is expected to be distributed over the pyridazine ring and the iodine atom, indicating its role as an electron donor in reactions. The LUMO, on the other hand, would likely be localized on the ring and the carbon atoms bonded to the electronegative chlorine atoms, signifying its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity.

Prediction of Reactivity and Regioselectivity

By combining the insights from DFT, MEP, and FMO analyses, the reactivity and regioselectivity of this compound in various chemical reactions can be predicted. The electron-withdrawing nature of the two chlorine atoms and the nitrogen atoms deactivates the pyridazine ring towards electrophilic substitution. However, the iodine atom can be a site for electrophilic attack or participate in halogen-metal exchange reactions. Nucleophilic aromatic substitution is a more likely reaction pathway, with the positions ortho and para to the nitrogen atoms and activated by the chlorine substituents being the most probable sites for nucleophilic attack. Computational models can calculate the activation energies for different reaction pathways, thus predicting the most favorable regiochemical outcome.

Advanced Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are fundamental for the experimental verification of molecular structures and the assessment of sample purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be simple, showing a single singlet for the proton at the C5 position. The chemical shift of this proton would be influenced by the deshielding effects of the adjacent nitrogen atom and the chlorine atom at C6. Based on data for similar compounds, such as 3,6-dichloropyridazine (B152260), the predicted chemical shift for the H5 proton is presented in the table below.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. For this compound, four distinct signals are expected, corresponding to the four carbon atoms in the pyridazine ring. The chemical shifts of these carbons are influenced by the electronegativity of the directly attached and neighboring atoms. The carbons bonded to the chlorine atoms (C3 and C6) would appear at a lower field (higher ppm) due to the strong deshielding effect of chlorine. The carbon bonded to iodine (C4) would also be deshielded, while the carbon bearing the hydrogen atom (C5) would be the most shielded of the ring carbons.

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | H5 | ~7.8-8.0 | s |

| ¹³C | C3 | ~150-155 | s |

| C4 | ~100-105 | s | |

| C5 | ~130-135 | d | |

| C6 | ~150-155 | s |

Mass Spectrometry (HRMS, ESI-TOF, MALDI-TOF)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions. Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), often coupled with a Time-of-Flight (TOF) analyzer, are instrumental in analyzing organic molecules.

For this compound (C₄HCl₂IN₂), HRMS would be crucial for confirming its elemental formula. The theoretical exact mass can be calculated, and the high resolution of the instrument would allow for its unambiguous identification. The presence of chlorine and iodine atoms would result in a characteristic isotopic pattern in the mass spectrum, which serves as a definitive confirmation of the compound's identity.

Expected Mass Spectrometry Data for this compound

| Parameter | Predicted Value | Notes |

| Molecular Formula | C₄HCl₂IN₂ | |

| Nominal Mass | 274 g/mol | Based on the most common isotopes. |

| Monoisotopic Mass | 273.84012 Da | Calculated using the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹²⁷I, ¹⁴N). This is the peak that would be measured in HRMS. |

| Major Isotopic Peaks (M+) | m/z 273.84, 275.84 | The M+2 peak arises from the presence of the ³⁷Cl isotope. The relative intensity would be approximately 65% of the M+ peak. |

This table contains theoretically calculated data based on the chemical formula of this compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

For this compound, vibrational analysis would identify key structural features. The spectra would be dominated by vibrations of the pyridazine ring, as well as stretching and bending modes associated with the C-H, C-Cl, and C-I bonds. While experimental spectra for the title compound are not available, data from the closely related 3,6-dichloropyridazine show characteristic ring vibrations and C-Cl stretching frequencies. nih.gov

Expected Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes |

| Aromatic C-H Stretch | 3000 - 3100 | A weak to medium intensity band. |

| Pyridazine Ring Vibrations | 1400 - 1600 | Multiple sharp bands corresponding to C=C and C=N stretching. |

| C-Cl Stretch | 600 - 800 | Strong intensity in the IR spectrum. |

| C-I Stretch | 500 - 600 | Expected to be a strong band, typically at lower wavenumbers than C-Cl. |

| Ring Bending/Deformation | < 1000 | Multiple bands in the fingerprint region. |

This table presents expected wavenumber ranges for the vibrational modes of this compound based on known values for similar functional groups.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. google.com This technique is particularly useful for characterizing compounds with conjugated systems, like the pyridazine ring. The absorption maxima (λmax) and molar absorptivity (ε) provide information about the electronic structure of the molecule.

The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π → π* and n → π* electronic transitions within the aromatic pyridazine ring. The presence of halogen substituents can influence the position and intensity of these absorption bands through inductive and resonance effects.

Predicted Electronic Transitions for this compound

| Transition Type | Expected Wavelength Range (nm) | Notes |

| π → π | 200 - 300 | Typically a high-intensity absorption band associated with the conjugated π-system of the pyridazine ring. |

| n → π | 300 - 400 | A lower-intensity absorption band resulting from the promotion of a non-bonding electron (from nitrogen) to an anti-bonding π* orbital. |

This table outlines the types of electronic transitions expected for a heteroaromatic compound like this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine bond lengths, bond angles, and intermolecular interactions, providing an unambiguous confirmation of the molecular structure.

If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide invaluable information. It would confirm the planarity of the pyridazine ring and precisely measure the C-Cl and C-I bond lengths and the C-C, C-N, and C-H bond parameters. Furthermore, it would reveal how the molecules pack in the solid state, highlighting any significant intermolecular interactions such as halogen bonding (e.g., I···N or Cl···N interactions) or π-π stacking between the pyridazine rings. This information is crucial for understanding the material's physical properties and for designing new materials with desired characteristics.

Information Obtainable from X-ray Crystallography of this compound

| Structural Parameter | Information Provided |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The symmetry elements present in the crystal structure. |

| Atomic Coordinates | The precise position of each atom (C, H, N, Cl, I) in the unit cell. |

| Bond Lengths & Angles | Exact measurements of all intramolecular distances and angles. |

| Intermolecular Interactions | Identification of non-covalent interactions (e.g., halogen bonds, van der Waals forces) that govern crystal packing. |

This table describes the key structural information that would be determined from a successful X-ray crystallographic analysis.

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Systems for Pyridazine (B1198779) Functionalization

The functionalization of the pyridazine ring is a cornerstone of its application in drug discovery and materials science. While classical methods exist, the development of novel catalytic systems is crucial for achieving higher efficiency, selectivity, and atom economy. A significant challenge in pyridazine chemistry is the regioselective functionalization of its C-H bonds. nih.govnih.gov The electron-deficient nature of the ring and the coordinating ability of the nitrogen atoms often complicate catalytic processes. nih.goveurekaselect.com

Future research will likely focus on transition metal-catalyzed C-H activation, which offers a direct and economical route to new derivatives. nih.govnih.goveurekaselect.com Catalysts based on palladium (Pd), rhodium (Rh), ruthenium (Ru), and copper (Cu) have shown promise in the functionalization of related N-heterocycles like pyridines. nih.gov For instance, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions are already a key method for creating C-C bonds with pyridazine heterocycles. nih.gov The next frontier is to develop catalysts that can selectively target specific C-H bonds on the pyridazine ring without the need for pre-functionalization, such as the halogenation seen in 3,6-dichloro-4-iodopyridazine.

Key areas for exploration include:

Ligand Design: Developing sophisticated ligands that can control the regioselectivity of C-H activation on the electron-poor pyridazine nucleus.

Photocatalysis: Utilizing light-driven catalytic cycles to enable transformations under mild conditions that are challenging with traditional thermal methods. nih.gov

Dual-Catalysis Systems: Combining two different catalysts to perform cascade reactions in a single pot, thereby increasing synthetic efficiency.

Table 1: Comparison of Catalytic Systems for Heterocycle Functionalization

| Catalytic System | Metal | Target Reaction | Advantages | Challenges for Pyridazines |

|---|---|---|---|---|

| Palladium/Buchwald-Hartwig | Pd | C-N/C-O Coupling | Broad substrate scope, high efficiency. | Catalyst poisoning by nitrogen atoms. |

| Rhodium(III)-Catalyzed | Rh | Amide-directed C-H activation | High regioselectivity for ortho-position. nih.gov | Requires directing groups. |

| Ruthenium(II)-Catalyzed | Ru | Direct Arylation | Good functional group tolerance. nih.gov | Often requires high temperatures. |

| Copper-Catalyzed | Cu | C-H Etherification | Lower cost compared to Pd, Rh. nih.gov | Can require strong oxidants. |

| Photocatalysis/Minisci-type | - | Radical Addition | Mild conditions, high functional group tolerance. nih.gov | Control of regioselectivity can be difficult. |

Integration with Flow Chemistry and Sustainable Synthesis

The synthesis of pyridazine derivatives, particularly on an industrial scale, faces challenges related to safety, efficiency, and environmental impact. Flow chemistry, or continuous manufacturing, presents a powerful solution to these issues. researchgate.netuc.pt By performing reactions in a continuously flowing stream through a network of tubes or microreactors, flow chemistry offers superior control over reaction parameters like temperature, pressure, and mixing. mdpi.com

This enhanced control leads to several advantages:

Improved Safety: Hazardous intermediates can be generated and consumed in situ, minimizing the risk of accumulation and dangerous exothermic events. uc.pt

Higher Yields and Purity: Precise control over reaction conditions often leads to cleaner reactions with fewer byproducts, simplifying purification. researchgate.net

Scalability: Scaling up production is achieved by running the system for longer periods or by "numbering-up" (running multiple reactors in parallel), which is often more straightforward than scaling up traditional batch reactors. uc.ptacs.org

The multi-step synthesis of complex pyridazine derivatives from precursors like this compound is particularly well-suited for flow chemistry. Sequential flow processes can be designed where the output of one reactor is fed directly into the next, enabling the construction of complex molecules in a fully automated fashion. uc.pt This approach aligns with the principles of green chemistry by reducing waste, minimizing solvent usage, and improving energy efficiency. mdpi.com Future research will focus on developing dedicated flow reactors and optimizing conditions for key pyridazine-forming and functionalization reactions.

Table 2: Conceptual Comparison of Batch vs. Flow Synthesis for Pyridazine Derivatization

| Parameter | Batch Synthesis | Flow Chemistry |

|---|---|---|

| Reaction Scale | Limited by vessel size | Easily scalable by time or numbering-up |

| Heat Transfer | Poor, risk of local hotspots | Excellent, highly efficient and uniform |

| Safety | Higher risk with hazardous reagents | Inherently safer, small reaction volumes |

| Reaction Time | Often hours to days | Reduced to minutes or seconds |

| Process Control | Manual or semi-automated | Fully automated, precise control |

| Reproducibility | Can be variable batch-to-batch | High reproducibility and consistency |

Chemoinformatics and High-Throughput Screening for New Applications

The discovery of new applications for pyridazine scaffolds can be dramatically accelerated by leveraging computational tools and high-throughput screening (HTS). Chemoinformatics involves the use of computer and informational techniques to analyze vast libraries of chemical compounds and predict their properties. mdpi.com For a starting material like this compound, virtual libraries of thousands of potential derivatives can be generated by computational enumeration of reactions with various building blocks.

These virtual libraries can then be screened in silico against biological targets or for desired material properties. Molecular docking, for example, can predict how a molecule might bind to the active site of a protein, helping to identify potential drug candidates. mdpi.commdpi.com This computational pre-screening significantly reduces the number of compounds that need to be synthesized and tested in the lab, saving time and resources.

The most promising candidates identified through chemoinformatics can then be synthesized and subjected to HTS, where thousands of compounds are rapidly tested for a specific biological activity. This combination of computational and experimental screening is a powerful engine for discovery. Future efforts will involve developing more accurate predictive models for pyridazine derivatives and integrating artificial intelligence and machine learning to identify complex structure-activity relationships (SAR) that are not apparent through traditional analysis. researchgate.net

Table 3: Workflow for Chemoinformatics-Driven Discovery of Pyridazine Applications

| Step | Description | Tools and Techniques |

|---|---|---|

| 1. Library Design | Generate a large, diverse virtual library of pyridazine derivatives. | Combinatorial enumeration, reaction-based library generation. |

| 2. Property Prediction | Calculate key physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. | QSAR models, molecular dynamics simulations. |

| 3. Virtual Screening | Dock the virtual library against biological targets of interest (e.g., kinases, proteases). | Molecular docking software (e.g., AutoDock, Glide). |

| 4. Hit Selection | Prioritize compounds based on docking scores, predicted properties, and synthetic feasibility. | Data analysis and visualization tools. |

| 5. Synthesis & HTS | Synthesize a focused library of the top-ranked virtual hits for experimental validation. | Automated synthesis, high-throughput biological assays. |

| 6. SAR Analysis | Analyze experimental data to build predictive models and guide the next design cycle. | Machine learning, statistical analysis. |

Advanced Mechanistic Studies on Pyridazine Reactivity

A deeper, fundamental understanding of the reaction mechanisms governing pyridazine chemistry is essential for developing more efficient and selective synthetic methods. The pyridazine ring is a π-deficient system due to the presence of two adjacent, electron-withdrawing nitrogen atoms. nih.govtaylorfrancis.com This electronic feature dictates its reactivity, making it susceptible to nucleophilic attack but resistant to electrophilic substitution. taylorfrancis.com

The substituents on this compound further modulate this reactivity. The chlorine and iodine atoms are excellent leaving groups for nucleophilic aromatic substitution, while also influencing the electronic distribution within the ring. Advanced mechanistic studies, combining experimental techniques with high-level computational chemistry, can elucidate the intricate details of these transformations.

Future research in this area will likely involve:

Computational Modeling: Using Density Functional Theory (DFT) and other quantum chemical methods to map reaction energy profiles, identify transition states, and predict the outcomes of reactions. nih.govresearchgate.net This can help explain observed regioselectivity and guide the design of new reactions.

Kinetic Studies: Performing detailed kinetic experiments to determine reaction rates and understand the influence of catalysts, solvents, and substituents on the reaction pathway.

Spectroscopic Analysis: Employing advanced spectroscopic techniques (e.g., in-situ NMR) to detect and characterize transient intermediates that are crucial to the reaction mechanism but difficult to isolate.

Understanding these mechanisms will allow chemists to move beyond trial-and-error optimization and rationally design reaction conditions and catalytic systems for predictable and efficient synthesis of complex pyridazine-containing molecules.

Table 4: Key Electronic and Reactivity Features of the Pyridazine Ring

| Property | Description | Implication for Reactivity |

|---|---|---|

| π-Deficient Nature | The two nitrogen atoms withdraw electron density from the carbon framework. nih.gov | Favors nucleophilic aromatic substitution; disfavors electrophilic substitution. |

| Dipole Moment | Possesses a large dipole moment due to the asymmetric placement of nitrogen atoms. nih.gov | Influences intermolecular interactions, π-π stacking, and solubility. |

| Basicity | The nitrogen atoms are weakly basic. nih.gov | Can coordinate to metal catalysts, potentially leading to catalyst inhibition. |

| Aromaticity | Less aromatic than benzene, making it more susceptible to addition reactions. nih.govtaylorfrancis.com | Ring-opening reactions are possible under certain conditions. |

Therapeutic Potential of Novel Pyridazine Scaffolds in Emerging Diseases

The pyridazine scaffold is a well-established pharmacophore found in numerous approved drugs. nih.gov Its ability to engage in hydrogen bonding and π-stacking interactions makes it a valuable component for designing molecules that can bind effectively to biological targets. nih.gov The ongoing challenge and opportunity lie in leveraging versatile precursors like this compound to build novel pyridazine scaffolds with activity against emerging and re-emerging diseases.

Recent research has highlighted the potential of pyridazine derivatives in several critical therapeutic areas:

Neurodegenerative Diseases: Novel pyridazine compounds are being investigated as inhibitors of the NLRP3 inflammasome, a key player in the neuroinflammation associated with Parkinson's and Alzheimer's disease. acs.orgacs.orgresearchgate.net Other derivatives have shown potential in models of traumatic brain injury and intracerebral hemorrhage by suppressing cytokine induction. technologypublisher.com

Infectious Diseases: The threat of viral pandemics and antibiotic resistance necessitates the development of new anti-infective agents. Pyridazine derivatives have been explored for activity against a range of viruses, including Hepatitis A Virus (HAV), Zika virus (ZIKV), and coronaviruses. nih.govnih.govacs.org

Neglected Tropical Diseases: There is an urgent need for new treatments for diseases that disproportionately affect low-income populations. Recently, imidazo[1,2-b]pyridazine (B131497) derivatives have emerged as promising drug candidates for eumycetoma, a debilitating fungal infection. nih.gov

The synthetic accessibility of this compound allows for the systematic modification at three distinct positions, providing a powerful platform for generating chemical diversity to tackle these health challenges. Future work will focus on structure-based drug design to optimize the potency and selectivity of these novel scaffolds, ultimately aiming to develop next-generation therapeutics for diseases with high unmet medical needs.

Table 5: Pyridazine Scaffolds and Their Potential in Emerging Disease Areas

| Scaffold/Derivative Class | Emerging Disease Area | Potential Molecular Target/Mechanism |

|---|---|---|

| Substituted Pyridazines | Neurodegenerative Diseases (e.g., Parkinson's) | NLRP3 Inflammasome Inhibition acs.orgacs.org |

| Imidazo[1,2-b]pyridazines | Neglected Tropical Diseases (e.g., Eumycetoma) | Antifungal activity against Madurella mycetomatis nih.gov |

| Pyrazolo[3,4-d]pyridazines | Viral Infections (e.g., Zika) | Inhibition of viral replication (e.g., NS2B-NS3 protease) acs.org |

| Pyridazinones | Viral Infections (e.g., Hepatitis A) | Anti-HAV activity nih.gov |

| Pyridazine Hybrids | Cancers | JNK1 Pathway Inhibition acs.org |

常见问题

Q. What are the established synthetic routes for preparing 3,6-Dichloro-4-iodopyridazine, and how do reaction conditions influence yields?

The synthesis of halogenated pyridazines typically involves nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions. For example, 3,6-dichloro-4-isopropylpyridazine (a structural analog) can be synthesized via microwave-assisted methods using NH3 in ethanol, followed by condensation with dimethylformamide dimethyl acetal . Key factors affecting yields include:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | Higher temps favor SNAr kinetics |

| Solvent | Ethanol or DMF | Polar aprotic solvents enhance reactivity |

| Catalyst | NaH or K2CO3 | Base choice affects deprotonation efficiency |

For iodination, direct electrophilic substitution using I2 or CuI-mediated methods may be employed, though regioselectivity must be monitored via HPLC or <sup>1</sup>H NMR .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- <sup>1</sup>H/ <sup>13</sup>C NMR : Confirm substitution patterns; deshielding of pyridazine protons (δ 8.5–9.5 ppm) indicates electron-withdrawing groups .

- X-ray crystallography : Resolves regiochemistry ambiguities. For example, triazolopyridazine derivatives show planar pyridazine rings with bond lengths of 1.33–1.38 Å (C–N) and 1.70–1.75 Å (C–I) .

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]<sup>+</sup> at m/z 317.85 for C4H2Cl2IN2) .

Q. What purification strategies are effective for isolating this compound from byproducts?

- Column chromatography : Use silica gel with hexane/ethyl acetate (4:1) for polarity-based separation .

- Recrystallization : Ethanol/water mixtures yield >97% purity, confirmed by melting point (mp 65–67°C for analogous dichloropyridazines) .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve halogenated impurities .

Q. Which functional groups are most commonly introduced via substitution reactions on this compound?

The 4-iodo and 3,6-dichloro positions are reactive toward:

- Amines : NH3 or alkylamines for pyridazine-to-pyrimidine conversions .

- Sulfur nucleophiles : Thiols generate thioether linkages for drug conjugates .

- Cross-coupling partners : Suzuki-Miyaura reactions with aryl boronic acids introduce aromatic moieties .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize dehalogenation during functionalization?

Dehalogenation is common under strong basic or reducing conditions. Mitigation strategies include:

Q. What strategies address regioselectivity challenges in introducing substituents to this compound?

Q. How can contradictions between computational and experimental data (e.g., NMR shifts) be resolved?

- DFT calculations : Compare computed (B3LYP/6-311+G(d,p)) vs. experimental <sup>1</sup>H NMR shifts to identify misassigned peaks .

- X-ray validation : Single-crystal structures provide unambiguous bond connectivity, as seen in triazolopyridazine derivatives .

Q. What methodologies improve the solubility of this compound in aqueous biological assays?

Q. How is this compound utilized in medicinal chemistry for target validation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。